molecular formula C13H7F3O2 B13777735 2-(3,4,5-Trifluorophenyl)benzoic acid

2-(3,4,5-Trifluorophenyl)benzoic acid

Cat. No.: B13777735
M. Wt: 252.19 g/mol
InChI Key: SMJUUSFLYVEWEA-UHFFFAOYSA-N
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Description

2-(3,4,5-Trifluorophenyl)benzoic acid is an organic compound characterized by the presence of three fluorine atoms on the phenyl ring and a carboxylic acid group on the benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5-Trifluorophenyl)benzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and aryl boronic acids. The process involves the use of a palladium catalyst, such as Ms-Pd, and a base like potassium carbonate in a solvent such as dimethylformamide (DMF). The reaction is carried out at a temperature of around 40°C for approximately 10 hours, resulting in a high yield of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, with careful control of reaction conditions and the use of efficient catalysts. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(3,4,5-Trifluorophenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield carboxylate salts, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

2-(3,4,5-Trifluorophenyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(3,4,5-Trifluorophenyl)benzoic acid exerts its effects depends on its specific application. In chemical reactions, the presence of fluorine atoms can influence the reactivity and stability of the compound. The molecular targets and pathways involved vary based on the context in which the compound is used. For example, in medicinal chemistry, the compound may interact with specific enzymes or receptors to exert its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4,5-Trifluorophenyl)benzoic acid is unique due to the specific arrangement of fluorine atoms on the phenyl ring, which can significantly influence its chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H7F3O2

Molecular Weight

252.19 g/mol

IUPAC Name

2-(3,4,5-trifluorophenyl)benzoic acid

InChI

InChI=1S/C13H7F3O2/c14-10-5-7(6-11(15)12(10)16)8-3-1-2-4-9(8)13(17)18/h1-6H,(H,17,18)

InChI Key

SMJUUSFLYVEWEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C(=C2)F)F)F)C(=O)O

Origin of Product

United States

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